5-Chloro-1,2-benzisothiazol-3(2H)-one 5-Chloro-1,2-benzisothiazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 4337-43-3
VCID: VC20753017
InChI: InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
SMILES: C1=CC2=C(C=C1Cl)C(=O)NS2
Molecular Formula: C7H4ClNOS
Molecular Weight: 185.63 g/mol

5-Chloro-1,2-benzisothiazol-3(2H)-one

CAS No.: 4337-43-3

Cat. No.: VC20753017

Molecular Formula: C7H4ClNOS

Molecular Weight: 185.63 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1,2-benzisothiazol-3(2H)-one - 4337-43-3

CAS No. 4337-43-3
Molecular Formula C7H4ClNOS
Molecular Weight 185.63 g/mol
IUPAC Name 5-chloro-1,2-benzothiazol-3-one
Standard InChI InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
Standard InChI Key IYFOEVOXKZUQPJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C(=O)NS2
Canonical SMILES C1=CC2=C(C=C1Cl)C(=O)NS2

1. Introduction to 5-Chloro-1,2-benzisothiazol-3(2H)-one

5-Chloro-1,2-benzisothiazol-3(2H)-one is a heterocyclic compound that belongs to the class of benzisothiazolones. It is characterized by its unique structure which includes a benzene ring fused with a thiazole moiety, and a chlorine atom substituent at the fifth position. This compound has garnered attention in various fields, including materials science, biochemistry, and environmental chemistry due to its versatile applications.

3. Synthesis of 5-Chloro-1,2-benzisothiazol-3(2H)-one

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors. One common synthetic route involves the reaction of chlorobenzene with thioamide derivatives under acidic conditions.

Synthetic Route Example

  • Starting Materials: Chlorobenzene and thioamide.

  • Reagents: Acid catalyst (e.g., hydrochloric acid).

  • Reaction Conditions: Heat under reflux for several hours.

  • Purification: Crystallization from suitable solvents.

4. Applications of 5-Chloro-1,2-benzisothiazol-3(2H)-one

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Industrial Applications

In addition to its biocidal properties, this compound is utilized in the formulation of paints and coatings due to its ability to prevent microbial growth on surfaces.

5. Safety and Regulatory Information

5-Chloro-1,2-benzisothiazol-3(2H)-one should be handled with care due to its potential toxicity and environmental impact. It is classified under various regulatory frameworks that mandate safety data sheets (SDS) for handling and disposal.

Toxicological Data

EndpointValue
Acute Toxicity (oral)LD50 > 2000 mg/kg
Skin IrritationMild irritant
Eye IrritationModerate irritant

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator